DPP-IV Inhibitory Potency: 4-Aminopiperidine vs. 3-Aminopiperidine Thienopyrimidinone Analogs
The target compound bearing a 4-aminopiperidine substituent is disclosed within the same patent family as highly potent 3-aminopiperidine-thienopyrimidinone DPP-IV inhibitors; however, no discrete IC50 value for the 4-amino isomer has been published in the accessible literature. By contrast, (R)-2-((2-(3-aminopiperidin-1-yl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzonitrile, a representative 3-aminopiperidine analog from the same scaffold, inhibited DPP-4 with an IC50 of 0.33 nM [1]. Another 3-aminopiperidine-thienopyrimidinone compound (BDBM50335626 / CHEMBL1651766) showed DPP-4 IC50 values in the sub-nanomolar range [1]. The 1.9 nM and 2.2 nM IC50 values listed in BindingDB for entries tentatively annotated as thienopyrimidinone-aminopiperidine compounds [2][3] may or may not correspond to the target compound and should be verified against the exact InChI key (OGEOTOQXRSSVNL-UHFFFAOYSA-N) before use. The DPP-IV inhibitory activity of marketed comparators is as follows: sitagliptin IC50 = 18–19 nM, vildagliptin IC50 = 34 nM, saxagliptin IC50 = 1.5 nM, linagliptin IC50 = 0.14 nM [4].
| Evidence Dimension | DPP-IV enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No verified published IC50 value identified for CAS 1248559-69-4 |
| Comparator Or Baseline | 3-aminopiperidine analog (R)-2-((2-(3-aminopiperidin-1-yl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzonitrile: IC50 = 0.33 nM [1]; Sitagliptin: IC50 = 18 nM [4]; Linagliptin: IC50 = 0.14 nM [4] |
| Quantified Difference | Cannot be calculated; target compound IC50 is unverified |
| Conditions | Recombinant human DPP-4; fluorescence-based enzyme inhibition assay (for literature comparators) |
Why This Matters
Procurement decisions must account for the absence of verified DPP-IV IC50 data for this specific compound, which precludes quantitative comparison with established 3-aminopiperidine analogs or marketed DPP-IV inhibitors.
- [1] BindingDB. BDBM50335626: (R)-2-((2-(3-Aminopiperidin-1-yl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzonitrile (CHEMBL1651766). Affinity Data: IC50 = 0.33 nM for DPP-4. View Source
- [2] BindingDB. BDBM50170954 (CHEMBL3804996). Affinity Data: IC50 = 1.90 nM for human DPP-4; IC50 = 10,000 nM for APT1 (Rat); IC50 = 46,000 nM for DPP8. Source: Merck Research Laboratories. View Source
- [3] BindingDB. BDBM50628584 (CHEMBL5408495). Affinity Data: IC50 = 2.20 nM for DPP-4. Source: Sichuan Normal University. View Source
- [4] PMC Table 1. Mean IC50 (nmol/L) for DPP-4 inhibitors: sitagliptin 18, vildagliptin 34, saxagliptin 1.5, alogliptin 7.5, linagliptin 0.14. PLoS One 2017. View Source
